molecular formula C13H10O3S B14237396 2-Hydroxy-5-[(4-hydroxyphenyl)sulfanyl]benzaldehyde CAS No. 540748-59-2

2-Hydroxy-5-[(4-hydroxyphenyl)sulfanyl]benzaldehyde

Cat. No.: B14237396
CAS No.: 540748-59-2
M. Wt: 246.28 g/mol
InChI Key: VTTVMBQAOWSJKS-UHFFFAOYSA-N
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Description

2-Hydroxy-5-[(4-hydroxyphenyl)sulfanyl]benzaldehyde is an organic compound that features both hydroxyl and aldehyde functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-[(4-hydroxyphenyl)sulfanyl]benzaldehyde typically involves the reaction of 2-hydroxybenzaldehyde with 4-hydroxythiophenol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-[(4-hydroxyphenyl)sulfanyl]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: 2-Hydroxy-5-[(4-hydroxyphenyl)sulfanyl]benzoic acid.

    Reduction: 2-Hydroxy-5-[(4-hydroxyphenyl)sulfanyl]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-Hydroxy-5-[(4-hydroxyphenyl)sulfanyl]benzaldehyde exerts its effects involves its interaction with specific molecular targets. For example, it may inhibit enzyme activity by binding to the active site, thereby preventing the enzyme from catalyzing its substrate. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxybenzaldehyde: Lacks the sulfanyl and additional hydroxyl groups, making it less versatile in certain reactions.

    4-Hydroxythiophenol: Contains the sulfanyl and hydroxyl groups but lacks the aldehyde group, limiting its reactivity in some contexts.

    2-Hydroxy-5-nitrobenzaldehyde: Similar structure but with a nitro group instead of a sulfanyl group, leading to different chemical properties and reactivity.

Uniqueness

2-Hydroxy-5-[(4-hydroxyphenyl)sulfanyl]benzaldehyde is unique due to the presence of both hydroxyl and sulfanyl groups, which provide a combination of reactivity and functionality that is not found in many other compounds. This makes it particularly valuable for applications requiring specific chemical modifications and interactions .

Properties

CAS No.

540748-59-2

Molecular Formula

C13H10O3S

Molecular Weight

246.28 g/mol

IUPAC Name

2-hydroxy-5-(4-hydroxyphenyl)sulfanylbenzaldehyde

InChI

InChI=1S/C13H10O3S/c14-8-9-7-12(5-6-13(9)16)17-11-3-1-10(15)2-4-11/h1-8,15-16H

InChI Key

VTTVMBQAOWSJKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1O)SC2=CC(=C(C=C2)O)C=O

Origin of Product

United States

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